molecular formula C9H19N3 B1369814 4-(Pyrrolidin-1-yl)piperidin-1-amine

4-(Pyrrolidin-1-yl)piperidin-1-amine

Cat. No.: B1369814
M. Wt: 169.27 g/mol
InChI Key: NZCPIRIERNKGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyrrolidin-1-yl)piperidin-1-amine is a bicyclic amine compound featuring a piperidine ring substituted at the 4-position with a pyrrolidine moiety and an amine group at the 1-position. Piperidine derivatives are widely studied for their ability to modulate biological targets, including receptors and enzymes, due to their conformational flexibility and basic amine functionality .

Properties

Molecular Formula

C9H19N3

Molecular Weight

169.27 g/mol

IUPAC Name

4-pyrrolidin-1-ylpiperidin-1-amine

InChI

InChI=1S/C9H19N3/c10-12-7-3-9(4-8-12)11-5-1-2-6-11/h9H,1-8,10H2

InChI Key

NZCPIRIERNKGRE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CCN(CC2)N

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Insights:

Core Ring Systems :

  • The target compound’s piperidine-pyrrolidine fusion offers a unique spatial arrangement compared to pyrimidine - or pyridine -based analogs. This may influence binding to hydrophobic pockets in proteins .
  • Piperazine derivatives (e.g., 3-(4-Methylpiperazin-1-yl)pyridin-2-amine) exhibit enhanced solubility and CNS penetration due to the additional nitrogen .

Acetylated amines (e.g., 1-Acetylpiperidin-4-amine) demonstrate improved pharmacokinetic profiles by reducing first-pass metabolism .

Applications: Pyrimidine-linked piperidines (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) are associated with antimicrobial and anticancer activities, leveraging pyrimidine’s role in nucleic acid analogs . 4-Anilino-1-Boc-piperidine serves as a critical intermediate in opioid synthesis, highlighting the importance of amine protection strategies .

Research Findings and Data Gaps

  • Biological Data : Direct activity data for the target compound are absent, though related compounds show promise in CNS disorders and infectious diseases. For example, pyrimidine-piperidine hybrids inhibit bacterial DNA gyrase .
  • Safety Profiles : While 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (a pyridine analog) has documented safety protocols, the target compound’s toxicity remains unstudied .

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